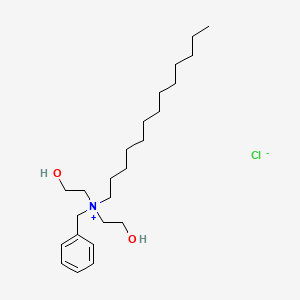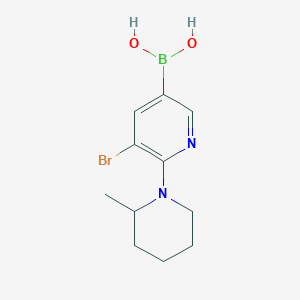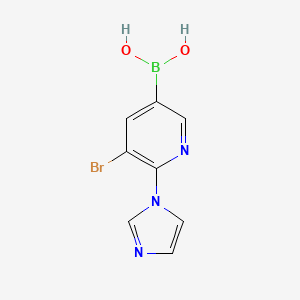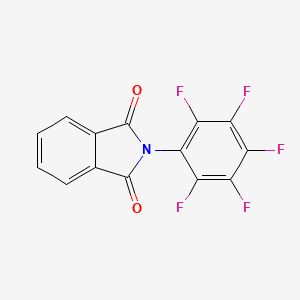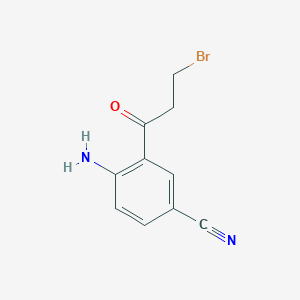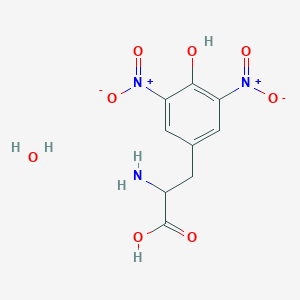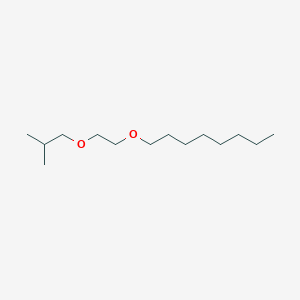
1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by the presence of bromomethyl, difluoromethoxy, and chloropropanone functional groups
Preparation Methods
The synthesis of 1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromomethylation: Introduction of the bromomethyl group to the aromatic ring.
Difluoromethoxylation: Substitution of a hydrogen atom with a difluoromethoxy group.
Chloropropanone Formation: Introduction of the chloropropanone moiety through a series of reactions involving chlorination and ketone formation.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Addition Reactions: The carbonyl group in the chloropropanone moiety can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The bromomethyl and difluoromethoxy groups can enhance the compound’s reactivity and binding affinity to biological targets, while the chloropropanone moiety can participate in covalent interactions with enzymes or receptors. These interactions can modulate the activity of target proteins and influence cellular processes.
Comparison with Similar Compounds
1-(3-(Bromomethyl)-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one can be compared with similar compounds such as:
1-(3-(Bromomethyl)phenyl)-3-chloropropan-1-one: Lacks the difluoromethoxy group, which may result in different reactivity and biological activity.
1-(4-(Difluoromethoxy)phenyl)-3-chloropropan-1-one: Lacks the bromomethyl group, which may affect its ability to undergo substitution reactions.
1-(3-(Bromomethyl)-4-(methoxy)phenyl)-3-chloropropan-1-one: Contains a methoxy group instead of a difluoromethoxy group, which may influence its chemical and biological properties.
The presence of both bromomethyl and difluoromethoxy groups in this compound makes it unique and potentially more versatile in various applications.
Properties
Molecular Formula |
C11H10BrClF2O2 |
|---|---|
Molecular Weight |
327.55 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-4-(difluoromethoxy)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H10BrClF2O2/c12-6-8-5-7(9(16)3-4-13)1-2-10(8)17-11(14)15/h1-2,5,11H,3-4,6H2 |
InChI Key |
JQQDUAHAJNWRHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCl)CBr)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


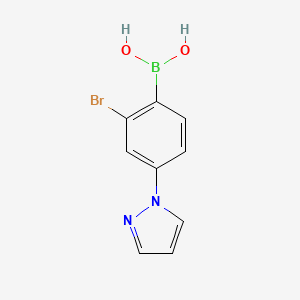
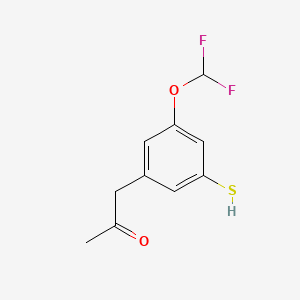


![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)
